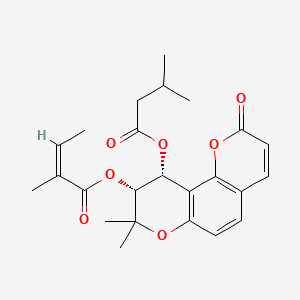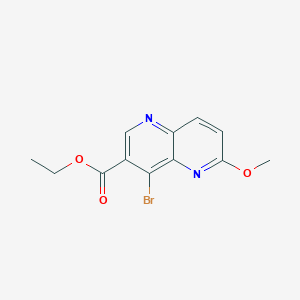
1,6-Bis(p-carboxyphenoxy)hexane
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
1,6-Bis(p-carboxyphenoxy)hexane, also known as CPH, is primarily used as a building block for polyanhydrides , a class of bioerodible polymers with drug delivery applications . It doesn’t have a specific biological target but serves as a carrier for various drugs, enhancing their delivery to the desired sites within the body .
Mode of Action
The mode of action of CPH is primarily through its degradation. As a component of polyanhydride nanoparticles, it degrades gradually in the body, allowing for the controlled release of the encapsulated drug . This slow degradation ensures that the drug is delivered over an extended period, improving its therapeutic efficacy .
Biochemical Pathways
The specific biochemical pathways affected by CPH depend on the drug it is designed to deliver. For instance, when used to deliver insulin, CPH-based microspheres can help maintain basal insulin levels for up to 42 days . The exact biochemical pathways and downstream effects would therefore be determined by the action of the delivered drug.
Pharmacokinetics
The pharmacokinetics of CPH are characterized by its bioerodibility . It degrades over time, releasing the encapsulated drug at a controlled rate . This property allows for sustained drug levels in the body, potentially improving the drug’s bioavailability . .
Result of Action
The result of CPH’s action is the enhanced delivery and efficacy of the encapsulated drug . By providing a controlled release mechanism, CPH-based delivery systems can maintain therapeutic drug levels over an extended period . This can lead to improved treatment outcomes, particularly for conditions that require sustained drug delivery.
Action Environment
The action of CPH can be influenced by various environmental factors. For instance, the rate of CPH degradation, and therefore drug release, may be affected by factors such as pH and temperature . Additionally, the presence of enzymes that can degrade the polymer may also influence its action . .
Analyse Biochimique
Biochemical Properties
It is known to be a building block for polyanhydrides
Cellular Effects
It has been used in the formation of polyanhydride nanoparticles, which have been evaluated for their internalization and intracellular fate within monocytes .
Molecular Mechanism
As a building block for polyanhydrides, it may exert its effects at the molecular level through the formation of these polymers
Temporal Effects in Laboratory Settings
It is known that polyanhydrides, for which this compound is a building block, are bioerodible . This suggests that the effects of 1,6-Bis(p-carboxyphenoxy)hexane may change over time as it degrades.
Metabolic Pathways
As a building block for polyanhydrides, it may be involved in the metabolic pathways of these polymers .
Transport and Distribution
Polyanhydride nanoparticles, which can be formed using this compound, have been studied for their internalization and intracellular fate within monocytes .
Subcellular Localization
As a building block for polyanhydrides, it may be involved in the localization of these polymers within the cell .
Méthodes De Préparation
1,6-Bis(p-carboxyphenoxy)hexane can be synthesized through a multi-step process involving the reaction of 1,6-dibromohexane with 4-hydroxybenzoic acid . The reaction typically involves the use of sodium carbonate in cyclohexanone, followed by heating with potassium hydroxide in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1,6-Bis(p-carboxyphenoxy)hexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,6-Bis(p-carboxyphenoxy)hexane has several scientific research applications:
Drug Delivery: It is used as a building block for polyanhydrides, which are employed in controlled drug delivery systems.
Biodegradable Polymers: The compound is used to create biodegradable polymers for medical applications, such as surgical implants and tissue engineering.
Nanoparticles: It is used in the synthesis of polyanhydride nanoparticles for vaccine delivery and other biomedical applications.
Insulin Delivery: Research has shown its potential in developing microspheres for controlled basal insulin delivery.
Comparaison Avec Des Composés Similaires
1,6-Bis(p-carboxyphenoxy)hexane can be compared with other similar compounds such as:
1,3-Bis(4-carboxyphenoxy)propane: Another polyanhydride building block with a shorter alkyl chain.
Poly(sebacic acid): A biodegradable polymer used in similar applications but with different degradation properties.
Biphenyl-4,4′-dicarboxylic acid: A compound with similar carboxylic acid groups but different structural properties.
This compound is unique due to its specific structure, which provides distinct degradation rates and mechanical properties suitable for various biomedical applications.
Propriétés
IUPAC Name |
4-[6-(4-carboxyphenoxy)hexoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXYULOQZUKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106680-96-0 | |
| Details | Compound: Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |
| Record name | Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106680-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20147724 | |
| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106680-96-0, 74774-53-1 | |
| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(4-carboxyphenoxy)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)











